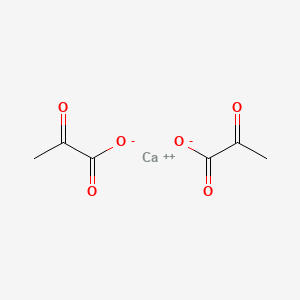

Calcium pyruvate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium pyruvate is a compound formed by the combination of calcium and pyruvic acid. It is the calcium salt of pyruvic acid and is naturally produced in the body during the metabolism of carbohydrates. This compound is commonly used as a dietary supplement, primarily for its potential benefits in weight loss and exercise performance enhancement .

Mechanism of Action

Target of Action

Calcium pyruvate is primarily targeted towards the body’s metabolic cycle. It is involved in the process of glycolysis, where carbohydrates are broken down to create energy . The primary targets of this compound are the metabolic pathways involved in energy production and fat metabolism .

Mode of Action

This compound interacts with its targets by boosting the breakdown of fat in the body . It is involved in the metabolic cycle to produce energy in the body, so theoretically, taking it as a supplement could increase the amount of energy and fat burn one experiences . The combination of pyruvate and calcium is claimed to act as a potent fat burner . Your body burns fat and generates energy through a series of chemical reactions known as the Krebs cycle .

Biochemical Pathways

This compound affects the biochemical pathways involved in energy production and fat metabolism . Pyruvate is a key molecule in various physiological processes, acting as the gateway between the glycolysis pathway and the Krebs cycle . It is involved in the anabolic synthesis of fatty acids and amino acids . There is also growing evidence that it can directly influence nuclear activity and epigenetic modifications, forming the interface between the genome and the metabolic state of the cell .

Result of Action

The molecular and cellular effects of this compound’s action include increased metabolism, improved energy levels, and breakdown of body fat for use as an energy source . It also contributes to carbohydrate digestion and has antioxidant activity for anti-aging . Furthermore, it has been suggested that this compound may have anti-inflammatory characteristics that may benefit gastrointestinal and bone health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in plants, exogenous application of this compound has been shown to alleviate water deficit stress . In humans, the efficacy of this compound as a weight loss supplement may be influenced by factors such as diet and physical activity . .

Biochemical Analysis

Biochemical Properties

Calcium pyruvate participates in biochemical reactions primarily as a component of the Krebs cycle, where it is metabolized to produce energy in the form of ATP . It interacts with various enzymes, proteins, and other biomolecules, such as pyruvate dehydrogenase, which catalyzes the conversion of pyruvate to acetyl-CoA, a critical step in the Krebs cycle .

Cellular Effects

This compound influences cell function by providing pyruvate for the Krebs cycle, thereby supporting cellular energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its role in energy metabolism. It is converted into acetyl-CoA by the action of the enzyme pyruvate dehydrogenase, thereby contributing to the production of ATP in the Krebs cycle .

Metabolic Pathways

This compound is involved in the metabolic pathway of glycolysis and the Krebs cycle . It interacts with enzymes such as pyruvate dehydrogenase and cofactors like coenzyme A to contribute to metabolic flux and the production of ATP .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium pyruvate can be synthesized by reacting an aqueous solution of pyruvic acid with an inorganic calcium compound, such as calcium carbonate or calcium hydroxide. The reaction is typically carried out at a pH range of 2 to 7, with the optimal pH being between 2.5 and 4. The reaction mixture is then cooled, and the resulting this compound precipitate is isolated .

Industrial Production Methods: In industrial settings, this compound is produced by reacting pyruvic acid with calcium carbonate in an aqueous solution. The reaction mixture is heated briefly and then cooled to precipitate this compound. The precipitate is filtered, washed with ethanol, and dried to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Calcium pyruvate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Pyruvate can be oxidized to acetate or alanine in the presence of hydrogen peroxide.

Reduction: Pyruvate can be reduced to lactate under anaerobic conditions.

Substitution: Pyruvate can undergo substitution reactions with various nucleophiles.

Major Products Formed:

Oxidation: Acetate, alanine

Reduction: Lactate

Substitution: Various substituted pyruvate derivatives

Scientific Research Applications

Calcium pyruvate has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a reagent in organic synthesis and biochemical studies.

Biology:

- Studied for its role in cellular metabolism and energy production.

Medicine:

- Investigated for its potential benefits in weight loss, exercise performance, and cardiovascular health .

- Used in studies related to osteoporosis prevention due to its calcium content .

Industry:

Comparison with Similar Compounds

Calcium carbonate: Commonly used as a calcium supplement but lacks the metabolic benefits of pyruvate.

Calcium citrate malate: Another calcium supplement with high bioavailability but different metabolic effects compared to calcium pyruvate.

Sodium pyruvate: Shares similar metabolic functions but does not provide the calcium benefits.

Uniqueness: this compound is unique in that it combines the benefits of calcium supplementation with the metabolic advantages of pyruvate. This dual functionality makes it a valuable compound for both nutritional and metabolic applications.

Properties

CAS No. |

52009-14-0 |

|---|---|

Molecular Formula |

C3H4CaO3 |

Molecular Weight |

128.14 g/mol |

IUPAC Name |

calcium;2-oxopropanoate |

InChI |

InChI=1S/C3H4O3.Ca/c1-2(4)3(5)6;/h1H3,(H,5,6); |

InChI Key |

QUCGULSUYXHQLW-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)[O-].CC(=O)C(=O)[O-].[Ca+2] |

Canonical SMILES |

CC(=O)C(=O)O.[Ca] |

Key on ui other cas no. |

52009-14-0 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of calcium pyruvate on rumen fermentation in goats?

A: Studies show that supplementing goat diets with sunflower oil and this compound can lead to a significant increase in the rumen content of specific fatty acids, including trans-vaccenic acid (TVA) and cis-9, trans-11 conjugated linoleic acid (CLA). [] This suggests that this compound may have potential applications in manipulating rumen fermentation to produce desirable fatty acid profiles. Additionally, this compound has been shown to alter the acetate-to-propionate ratio in the rumen of goats, potentially influencing energy utilization efficiency. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C6H6CaO6 and a molecular weight of 214.19 g/mol.

Q3: How stable is this compound under different storage conditions?

A: While specific data on stability under various conditions was not provided in the provided research, a study highlighted the importance of parapyruvate content as an indicator of food safety in this compound supplements. [] Additionally, research indicates that a method for producing highly pure and stable this compound involves reacting calcium salts of organic acids or keto/hydroxy compounds with pyruvic acid. [] This method results in a product with good stability during prolonged storage.

Q4: Does this compound exhibit any catalytic properties?

A: While the provided research does not delve into specific catalytic properties of this compound, its role in biochemical pathways, particularly in carbohydrate metabolism, is well-documented. [, ] Further research could explore potential catalytic applications of this compound, particularly in contexts related to its known metabolic roles.

Q5: What are the strategies for improving the solubility and bioavailability of this compound?

A: One study mentions using a solubilizer to improve the solubility of this compound in a beverage formulation. [] Further research is needed to explore additional formulation strategies, such as the use of nanoparticles or encapsulation techniques, to enhance the solubility and bioavailability of this compound.

Q6: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A6: The provided research focuses primarily on the effects of this compound on various parameters, with limited information available on its specific pharmacokinetic properties. Further research is needed to fully understand the ADME profile of this compound.

Q7: Is there any evidence of resistance developing to the effects of this compound?

A7: The provided research does not provide information regarding resistance or cross-resistance mechanisms associated with this compound. Further investigation is needed to determine if long-term use of this compound could lead to any form of resistance.

Q8: What is the safety profile of this compound?

A: While most of the provided research indicates that this compound is generally safe for consumption at tested dosages, one study highlighted a potential negative effect on HDL cholesterol levels. [] Additionally, the research highlighted the importance of considering impurities like parapyruvate, which can induce cellular senescence and neurodegeneration, in this compound supplements. [, ] Therefore, careful consideration of dosage and product purity is crucial for ensuring safety.

Q9: What analytical methods are used to characterize and quantify this compound?

A9: The provided research utilizes various analytical methods, including:

- Spectroscopy: Capillary gas chromatography for analyzing fatty acid composition in tissues. []

- Biochemical assays: Determination of blood lipid profiles (TC, TG, LDL-C, HDL-C), glucose, and insulin levels. [, ]

- Physiological measurements: Assessment of body weight, body mass index, fat pad weight, and exercise performance parameters. [, , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate](/img/structure/B1631067.png)

![methyl (4S,5Z,6S)-4-[2-[[(3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1631083.png)